
(R)-Pyrrolidin-2-ylboronic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Pyrrolidin-2-ylboronic acid hydrochloride is a chiral boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a pyrrolidine ring and a boronic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it a valuable reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Pyrrolidin-2-ylboronic acid hydrochloride typically involves the reaction of pyrrolidine with boronic acid derivatives. One common method includes the use of ®-pyrrolidine-2-carboxylic acid as a starting material, which is then converted to the corresponding boronic acid through a series of reactions involving boron reagents. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of ®-Pyrrolidin-2-ylboronic acid hydrochloride often employs similar synthetic routes but on a larger scale. The process may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-Pyrrolidin-2-ylboronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of ®-Pyrrolidin-2-ylboronic acid hydrochloride can yield boronic esters, while reduction can produce boranes. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-Pyrrolidin-2-ylboronic acid hydrochloride is used as a building block for the synthesis of complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology
In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its boronic acid moiety can form reversible covalent bonds with diols and other functional groups, making it useful in biochemical assays.
Medicine
In medicine, ®-Pyrrolidin-2-ylboronic acid hydrochloride is explored for its potential as a therapeutic agent. Its ability to inhibit certain enzymes makes it a candidate for drug development, particularly in the treatment of diseases like cancer and diabetes.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in the synthesis of various commercial products.
Mechanism of Action
The mechanism of action of ®-Pyrrolidin-2-ylboronic acid hydrochloride involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with hydroxyl groups on enzymes and other proteins, inhibiting their activity. The compound’s pyrrolidine ring enhances its binding affinity and specificity, making it effective in modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle used in various chemical reactions.
Pyrrolidine-2,5-dione: Known for its use in the synthesis of pharmaceuticals.
Prolinol: A derivative of pyrrolidine used in asymmetric synthesis.
Uniqueness
®-Pyrrolidin-2-ylboronic acid hydrochloride is unique due to its combination of a chiral pyrrolidine ring and a boronic acid moiety. This structure provides it with distinct reactivity and binding properties, making it more versatile and effective in various applications compared to its analogs.
Properties
Molecular Formula |
C4H11BClNO2 |
|---|---|
Molecular Weight |
151.40 g/mol |
IUPAC Name |
[(2R)-pyrrolidin-2-yl]boronic acid;hydrochloride |
InChI |
InChI=1S/C4H10BNO2.ClH/c7-5(8)4-2-1-3-6-4;/h4,6-8H,1-3H2;1H/t4-;/m0./s1 |
InChI Key |
AGVMWTWBONEXNA-WCCKRBBISA-N |
Isomeric SMILES |
B([C@@H]1CCCN1)(O)O.Cl |
Canonical SMILES |
B(C1CCCN1)(O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylthiazolo[4,5-d]pyrimidine](/img/structure/B12977662.png)
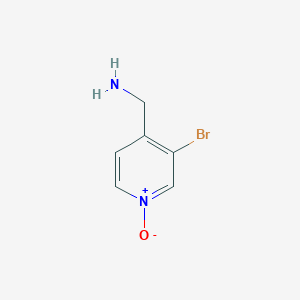
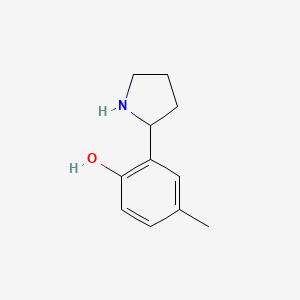
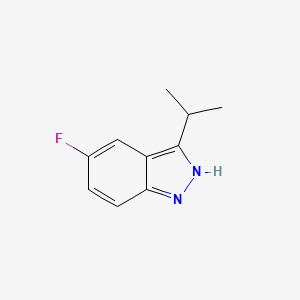
![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B12977698.png)



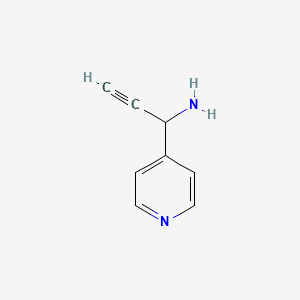

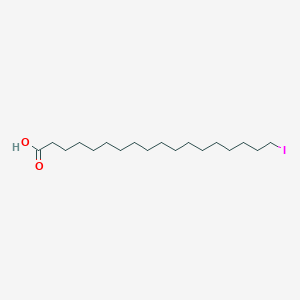
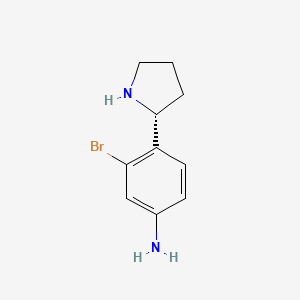
![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12977743.png)

